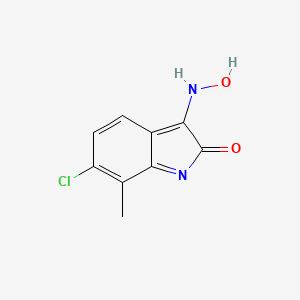

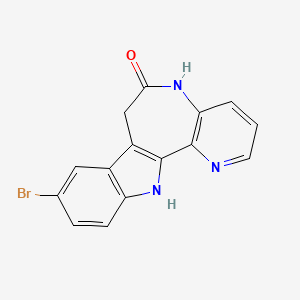

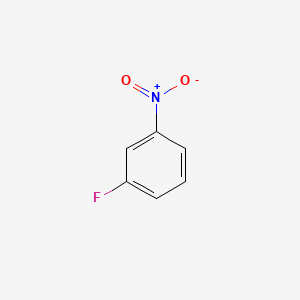

2,5-Dimetoxi-4-nitrofeniletilamina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Química Forense & Toxicología

2C-N se utiliza como un estándar de referencia analítica en química forense para identificar la presencia de sustancias psicoactivas en varias muestras. Debido a su similitud estructural con otras feniletilaminas, es crucial para los exámenes toxicológicos, especialmente en casos de sospecha de abuso de drogas .

Investigación Psicoactiva

Como un compuesto con propiedades psicoactivas, 2C-N se utiliza en la investigación para comprender los efectos de los alucinógenos en el cerebro humano. Ayuda en el estudio de la afinidad de unión y la actividad en los receptores de serotonina, que están implicados en el estado de ánimo y la percepción .

Farmacología

2C-N estimula la liberación de ácido araquidónico a través de los receptores de serotonina 5-HT2C y 5-HT2A, lo que puede ser valioso para desarrollar agentes terapéuticos que apuntan a estas vías para afecciones como la depresión o la ansiedad .

Ciencia de los Materiales

La forma cristalina de 2C-N permite el estudio de sus propiedades físicas y el desarrollo de nuevos materiales con aplicaciones potenciales en diversas industrias, incluidas las farmacéuticas y la biotecnología .

Educación Química

En entornos académicos, 2C-N puede servir como un compuesto modelo para enseñar conceptos avanzados de química orgánica, como reacciones de sustitución aromática y la influencia de los grupos funcionales en el comportamiento molecular .

Diseño de Medicamentos

La investigación sobre la interacción de 2C-N con los sistemas de neurotransmisores contribuye al campo del diseño de medicamentos, particularmente en la síntesis de nuevas moléculas que podrían servir como medicamentos con menos efectos secundarios o mayor eficacia .

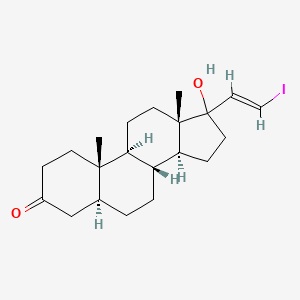

Cada una de estas aplicaciones aprovecha la estructura química única de 2C-N, que se caracteriza por la fórmula molecular

C10H14N2O4 C_{10}H_{14}N_{2}O_{4} C10H14N2O4

y un peso molecular de 226.2 . La capacidad del compuesto para producir alucinaciones visuales vívidas similares al LSD lo convierte en un tema de interés en los campos científico y médico .Safety and Hazards

2,5-Dimethoxy-4-nitrophenethylamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling this compound .

Mecanismo De Acción

Target of Action

2,5-Dimethoxy-4-nitrophenethylamine (2C-N) primarily targets the serotonin 5-HT2A receptors in the brain. These receptors play a crucial role in modulating mood, cognition, and perception .

Mode of Action

2C-N acts as an agonist at the 5-HT2A receptors. By binding to these receptors, it mimics the action of serotonin, leading to increased receptor activation. This interaction results in altered neurotransmitter release and changes in neuronal activity, which can affect mood and perception .

Biochemical Pathways

The activation of 5-HT2A receptors by 2C-N influences several downstream signaling pathways, including the phosphoinositide pathway . This pathway leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which further modulate intracellular calcium levels and protein kinase C (PKC) activity. These changes can affect various cellular processes, including gene expression and synaptic plasticity .

Pharmacokinetics

The pharmacokinetics of 2C-N involve its absorption, distribution, metabolism, and excretion (ADME) properties:

Result of Action

The molecular and cellular effects of 2C-N’s action include altered neurotransmitter release , changes in neuronal firing patterns, and modulation of synaptic plasticity. These effects can lead to changes in mood, perception, and cognition, which are characteristic of its psychoactive properties .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of 2C-N. For example, acidic environments can affect its stability, while interactions with other drugs can alter its pharmacokinetic profile and potency. Additionally, individual factors such as genetic variations in metabolic enzymes can impact the compound’s action and efficacy .

Propiedades

IUPAC Name |

2-(2,5-dimethoxy-4-nitrophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-15-9-6-8(12(13)14)10(16-2)5-7(9)3-4-11/h5-6H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUSDZGRRJGRAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CCN)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180798 | |

| Record name | Ethanamine, 2-(2,5-dimethoxy-4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

261789-00-8 | |

| Record name | 2,5-Dimethoxy-4-nitrophenethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261789-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethoxy-4-nitrophenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261789008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, 2-(2,5-dimethoxy-4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2C-N | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB2B23B11H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.